3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10236855
InChI: InChI=1S/C25H20ClFN2O/c26-17-11-9-15(10-12-17)16-13-22-24(23(30)14-16)25(18-5-1-2-6-19(18)27)29-21-8-4-3-7-20(21)28-22/h1-12,16,25,28-29H,13-14H2
SMILES: C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4F)C5=CC=C(C=C5)Cl
Molecular Formula: C25H20ClFN2O
Molecular Weight: 418.9 g/mol

3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC10236855

Molecular Formula: C25H20ClFN2O

Molecular Weight: 418.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C25H20ClFN2O
Molecular Weight 418.9 g/mol
IUPAC Name 9-(4-chlorophenyl)-6-(2-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C25H20ClFN2O/c26-17-11-9-15(10-12-17)16-13-22-24(23(30)14-16)25(18-5-1-2-6-19(18)27)29-21-8-4-3-7-20(21)28-22/h1-12,16,25,28-29H,13-14H2
Standard InChI Key RQHGJFAEUHOWSW-UHFFFAOYSA-N
SMILES C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4F)C5=CC=C(C=C5)Cl
Canonical SMILES C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4F)C5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 9-(4-chlorophenyl)-6-(2-fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1, benzodiazepin-7-one, reflecting its bicyclic diazepinone scaffold substituted with halogenated aryl groups. Its molecular formula, C25H20ClFN2O, corresponds to a molecular weight of 418.9 g/mol. The structure integrates:

  • A dibenzo[b,e] diazepin-1-one core (two benzene rings fused to a seven-membered diazepinone ring).

  • A 4-chlorophenyl group at position 9.

  • A 2-fluorophenyl group at position 6.

Structural Features and Stereochemistry

The diazepinone core adopts a boat-like conformation due to partial saturation of the seven-membered ring, which influences its interaction with biological targets. The chloro and fluoro substituents enhance lipophilicity and electronic effects, potentially improving membrane permeability and target binding.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS NumberNot publicly disclosed
Molecular FormulaC25H20ClFN2O
Molecular Weight418.9 g/mol
SMILESC1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4F)C5=CC=C(C=C5)Cl
InChIKeyRQHGJFAEUHOWSW-UHFFFAOYSA-N

Synthesis and Characterization

Analytical Characterization

Post-synthesis characterization likely employs:

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR to confirm substituent positions and ring saturation.

  • High-Resolution Mass Spectrometry (HRMS): Verifying molecular weight and fragmentation patterns.

  • X-ray Crystallography: Resolving stereochemistry and crystal packing, though no such data are currently available.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1Condensationo-Phenylenediamine, diketone, HClForm diazepinone core
2Friedel-Crafts AlkylationAlCl3, 4-chlorobenzoyl chlorideIntroduce 4-chlorophenyl group
3Suzuki-Miyaura CouplingPd(PPh3)4, 2-fluorophenylboronic acidAttach 2-fluorophenyl substituent

Physicochemical Properties

Predicted Physicochemical Parameters

Though experimental data are scarce, analogous compounds exhibit:

  • Boiling Point: ~580°C (extrapolated from similar dibenzodiazepinones) .

  • Density: ~1.4 g/cm³, typical for polycyclic aromatic systems .

  • pKa: ~4.1, indicating weak acidity at the ketone oxygen .

Solubility and Stability

The compound’s low solubility in aqueous media (predicted logP ~3.8) suggests suitability for lipid-rich biological environments. Stability under physiological conditions remains unverified but may depend on the lability of the lactam ring.

Biological Activity and Mechanistic Insights

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